1-allylpiperidine

Descripción

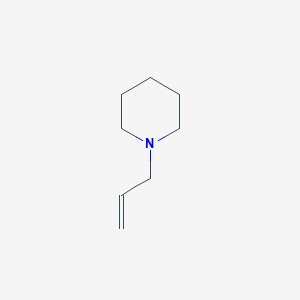

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-prop-2-enylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-6-9-7-4-3-5-8-9/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGMSGYKSGNPHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162712 | |

| Record name | 1-(2-Propenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-67-4 | |

| Record name | 1-(2-Propen-1-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Propenyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014446674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Propenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Allylpiperidine and Its Derivatives

Direct N-Allylation Strategies

Direct N-allylation methods involve the introduction of an allyl group onto the nitrogen atom of piperidine (B6355638) or its derivatives. These are often the most straightforward approaches to 1-allylpiperidine.

Reaction of Piperidine with Allylic Halides and Electrophiles

The most conventional method for the synthesis of this compound is the direct alkylation of piperidine with an allyl halide, such as allyl bromide or allyl chloride, typically in the presence of a base. ontosight.ai The base, such as potassium carbonate or sodium hydride, serves to deprotonate the piperidine nitrogen, enhancing its nucleophilicity for subsequent attack on the allyl halide. vulcanchem.com This nucleophilic substitution reaction is a fundamental and widely used transformation in organic synthesis. For instance, the reaction of 2,2,6,6-tetramethyl-piperidin-4-ol with allyl bromide at 120°C results in the formation of 1-allyl-2,2,6,6-tetramethyl-piperidin-4-ol. google.com

Recent advancements include electrochemically driven methods for the allylation of alkyl halides, which can be applied to precursors that are then converted to piperidine derivatives. rsc.org This approach offers a transition-metal-free alternative for forming C(sp³)–C(sp³) bonds. rsc.org

Palladium-Catalyzed N-Allylation from Allylic Carbonates

Palladium-catalyzed N-allylation has emerged as a powerful and versatile method for the synthesis of N-allyl amines, including this compound derivatives. This approach often utilizes allylic carbonates as the allylating agent in the presence of a palladium catalyst. google.com The reaction proceeds through the formation of a π-allylpalladium intermediate, which is then attacked by the amine nucleophile. chinesechemsoc.org

This method has been shown to be particularly effective for the N-allylation of sterically hindered piperidines, such as 4-substituted-2,2,6,6-tetraalkyl-piperidine derivatives, where traditional methods with allyl halides may give low yields. google.com The use of a palladium catalyst, such as bis(acetonitrile)palladium(II) chloride, in combination with a suitable ligand can facilitate the intramolecular cyclization of urethane-containing allylic alcohols to yield chiral 2-functionalized piperidines. rsc.org Furthermore, palladium-catalyzed [4+2] cycloaddition reactions of amido-tethered allylic carbonates with oxazol-5-(4H)-ones provide a route to various piperidine derivatives under mild conditions. rsc.orgresearchgate.net

| Catalyst System | Substrate | Product | Yield | Reference |

| Pd(Ac)₂ / PPh₃ | 2,2,6,6-tetramethyl-piperidin-4-ol and diallyl carbonate | 1-allyl-2,2,6,6-tetramethyl-piperidin-4-ol | >97% selectivity | google.com |

| [Pd(C₃H₅)Cl]₂ / (R)-SJTU-PHOS-1 | Indoles and allylic carbonates | N-allyl indoles | Good yields, high ee | rsc.org |

| Pd(DMSO)₂(TFA)₂ | Alkenyl amines | Piperidines | - | organic-chemistry.org |

Indirect Synthesis via Ring-Closing Reactions

Indirect methods for synthesizing this compound derivatives involve the construction of the piperidine ring from acyclic precursors. These strategies are particularly useful for accessing highly substituted or complex piperidine structures.

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) for Piperidine Ring Formation

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic compounds, including piperidines. clockss.orgcsic.es This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene like ethylene. clockss.org For the synthesis of piperidine derivatives, acyclic N-protected diallylamines or related structures are used as precursors. clockss.orgresearchgate.net The versatility of RCM allows for the synthesis of a wide array of piperidine-containing structures, including spiro derivatives and fused bicyclic systems. clockss.orgcapes.gov.br For example, 1,3-bis(allyl)piperidine can undergo RCM to form a precursor to the alkaloid (-)-lasubine. clockss.org

| Catalyst | Substrate Type | Product Type | Reference |

| Grubbs II catalyst | Acrylamides | Lactams | clockss.org |

| Ruthenium-based catalysts | Dialkenyl amines, amides, carbamates | Tetrahydropiperidines | clockss.orgcsic.es |

| Grubbs catalyst | N-protected diallylamine (B93489) | N-protected tetrahydropyridine | researchgate.net |

Radical-Mediated Intramolecular Cyclizations to Piperidine Scaffolds

Radical cyclizations provide another powerful avenue for the construction of piperidine rings. nih.gov These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond, such as an alkene or alkyne, to form the cyclic structure. nih.gov For instance, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been reported as a novel approach to 2,4,5-trisubstituted piperidines. acs.org Another strategy involves the intramolecular 5-exo cyclization of 3-(2-methyleneaziridin-1-yl)propyl radicals, which, after rearrangement, leads to substituted 3-methylenepiperidines. acs.org More recently, a catalytic, regio- and enantioselective δ C-H cyanation of acyclic amines has been developed, which provides access to chiral piperidines by intercepting an N-centered radical relay with a chiral copper catalyst. nih.gov

Mercury(II) Salt-Catalyzed Cycloisomerization Approaches

Mercury(II) salts have been employed to catalyze the cyclization of unsaturated amines to form piperidine and other heterocyclic structures. beilstein-journals.orgresearchgate.net These reactions typically proceed via an aminomercuration mechanism, where the mercury(II) salt activates an alkene or alkyne towards nucleophilic attack by the tethered amine. For example, N-isopropyl-1-aminohex-4-ene, upon treatment with mercury(II) chloride followed by reduction with sodium borohydride, yields a mixture of pyrrolidine (B122466) and piperidine derivatives. beilstein-journals.org While effective, the toxicity of mercury compounds has led to a decline in their use in favor of less toxic alternatives. researchgate.net However, they have been instrumental in the synthesis of complex natural products containing the piperidine motif. researchgate.netbeilstein-journals.org

Cyclopropanation of Unsaturated Amines using Aluminum Carbenoids

A notable method for the synthesis of derivatives of this compound involves the cyclopropanation of unsaturated amines utilizing aluminum carbenoids. Research has demonstrated that substituted allyl amines, including allylpiperidine, can react with two equivalents of triethylaluminum (B1256330) (Et3Al) and diiodomethane (B129776) (CH2I2) at room temperature in dichloromethane (B109758) to yield the corresponding cyclopropylmethyl amines in high yields, ranging from 71-87%. sciforum.netsciforum.net This reaction typically completes within 3 to 18 hours, depending on the specific structure of the amine. sciforum.net

The reaction proceeds effectively in hexane (B92381) as well; however, solvents like benzene (B151609) or toluene (B28343) are less suitable due to side reactions involving the alkylation of the aromatic ring. sciforum.net The use of tetrahydrofuran (B95107) or diethyl ether as a solvent can inhibit the formation of the aluminum carbenoid. sciforum.net A key advantage of this method is that the presence of the nitrogen atom in the unsaturated compound does not impede the cyclopropanation of the double bond. sciforum.net This approach has been shown to be more advantageous than traditional cyclopropanation reagents such as diazomethane, Simmons-Smith, and Furukawa reagents for preparing cyclopropyl (B3062369) amines. sciforum.net

Table 1: Cyclopropanation of Allyl Amines using Et3Al and CH2I2 sciforum.netsciforum.net

| Unsaturated Amine | Solvent | Reaction Time (hours) | Yield (%) |

| Allyldiethylamine | Dichloromethane | 3-18 | 71-87 |

| This compound | Dichloromethane | 6 | 71-87 |

| Allyl tert-octyl amine | Dichloromethane | 3-18 | 71-87 |

Chemoenzymatic and Biocatalytic Synthesis

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives for the synthesis of N-heterocycles like this compound. beilstein-journals.orgnih.gov These approaches leverage the catalytic power of enzymes to achieve transformations that can be challenging to accomplish with traditional chemical methods. chemistryviews.org

Enzyme-Mediated Reductive Amination for N-Heterocycle Formation

Imine reductases (IREDs) have emerged as powerful biocatalysts for the formation of N-heterocycles through reductive amination. nih.govacs.org These enzymes can mediate both inter- and intramolecular reductive amination processes in one-pot cascades. nih.govacs.org This has been demonstrated in the synthesis of saturated N-heterocycles from dicarbonyl substrates using combinations of transaminases (TAs) and IREDs. acs.org The development of reductive aminases (RedAms), a subclass of IREDs, has further expanded the synthetic utility to include full aqueous reductive amination. nih.gov

In a notable example, a biocatalytic cascade involving an alcohol oxidase and a reductive aminase was used to synthesize this compound. nih.gov The process starts with the oxidation of a diol to a dialdehyde (B1249045), which then undergoes a tandem inter- and intramolecular reductive amination with allylamine (B125299) to form the piperidine ring. nih.govacs.org

Biotransformation Pathways Yielding N-Allylpiperidine

A specific biotransformation pathway for the synthesis of this compound has been developed utilizing a cascade reaction. nih.govchemrxiv.org This pathway begins with 1,5-pentanediol, which is oxidized by an alcohol oxidase (AcCO6). nih.govacs.org The resulting intermediate, glutaraldehyde, is then coupled with allylamine in a reaction catalyzed by a reductive aminase (AdRedAm). nih.govacs.org The cofactor required for the reductive step, NADPH, is regenerated using a glucose dehydrogenase (GDH). nih.govacs.org Interestingly, the choice of GDH was found to be crucial, as some GDHs could oxidize the intermediate hemiacetal, preventing the desired reaction. nih.govacs.org When the appropriate GDH from Thermoplasma acidophilum (TaGDH) was used, the formation of this compound was successfully observed. nih.govacs.orgchemrxiv.org This bifunctional enzymatic system demonstrates the capability of mediating two distinct reductive amination reactions to furnish the final product. nih.govacs.org

Enantioselective Synthesis of Substituted Allylpiperidines

The synthesis of enantiomerically pure substituted piperidines is of great importance in medicinal chemistry. thieme.de Various strategies have been developed to control the stereochemistry at the piperidine ring, particularly for derivatives like 2-allylpiperidine (B15248492).

Chiral Auxiliary-Mediated Approaches to Enantioenriched 2-Allylpiperidine

Chiral auxiliaries are widely employed to induce stereoselectivity in the synthesis of piperidine derivatives. numberanalytics.com One of the most effective chiral auxiliaries is tert-butanesulfinamide. rsc.org This auxiliary can be condensed with aldehydes to form sulfinimines, which then undergo diastereoselective reactions. rsc.org

For the synthesis of enantioenriched 2-allylpiperidine, a δ-bromopentanal can be allylated and cyclized in situ using a chiral N-tert-butylsulfinyl group. orgsyn.org The resulting N-tert-butylsulfinyl 2-allylpiperidine can then be easily deprotected to afford the desired amine hydrochloride. orgsyn.org This method has been successfully scaled up and used in the total or formal synthesis of several natural and unnatural alkaloids. acs.org The versatility of the chiral 2-allylpiperidine building block is demonstrated by its use in the synthesis of (+)-coniine through simple hydrogenation. orgsyn.org

Table 2: Synthesis of Enantioenriched 2-Allylpiperidine using a Chiral Auxiliary orgsyn.org

| Starting Material | Chiral Auxiliary | Key Steps | Product |

| δ-Bromopentanal | (R)- or (S)-tert-butanesulfinamide | Allylation, in situ cyclization, deprotection | (R)- or (S)-2-Allylpiperidine hydrochloride |

Asymmetric Catalytic Strategies for Piperidine Derivatives

Asymmetric catalysis provides a powerful and atom-economical approach to the synthesis of chiral piperidine derivatives. nih.gov These methods often rely on transition metal catalysts in combination with chiral ligands to control the stereochemical outcome of the reaction.

While direct asymmetric catalytic synthesis of 2-allylpiperidine is a developing area, various strategies exist for other substituted piperidines. For instance, rhodium-catalyzed asymmetric [2+2+2] cycloadditions have been developed to access polysubstituted piperidines with high enantioselectivity. nih.gov Another approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with pyridine (B92270) derivatives to furnish 3-substituted piperidines. snnu.edu.cn Furthermore, asymmetric synthesis of 2,3,4-trisubstituted piperidines has been achieved through organocatalytic cascade reactions, generating three stereogenic centers with high diastereomeric and enantiomeric purities. thieme.de These catalytic methods highlight the potential for developing more direct and efficient routes to enantiomerically pure allylpiperidine derivatives.

Synthesis of N-Allylpiperidine-Derived Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts derived from N-allylpiperidine are valuable compounds, notably for their application as ionic monomers in the synthesis of specialized polymers. The quaternization process involves the alkylation of the tertiary nitrogen in the this compound ring, leading to the formation of a positively charged quaternary ammonium cation.

The synthesis of N,N-diallylpiperidinium chloride is achieved through the quaternization of this compound with allyl chloride. mdpi.comnih.gov This reaction is a key step in preparing monomers for materials like anion exchange membranes. mdpi.comnih.govacs.org

In a typical laboratory procedure, this compound is reacted with allyl chloride in the presence of water. mdpi.comnih.gov The mixture is heated and stirred for an extended period, for instance at 65°C for 48 hours, to ensure the reaction proceeds to completion. mdpi.comnih.gov Following the reaction, the product is isolated and purified. The process involves separating the oil layer and extracting the aqueous layer with a suitable solvent like diethyl ether. mdpi.comnih.gov After solvent evaporation, the resulting viscous oil is precipitated in acetone (B3395972). mdpi.comnih.gov The solid product is then washed multiple times with diethyl ether and re-precipitated from acetone to yield a white solid. mdpi.comnih.gov One reported synthesis yielded N,N-diallylpiperidinium chloride with a 62% yield. mdpi.comnih.gov The successful formation of the product can be confirmed using spectroscopic methods such as ¹H NMR. mdpi.comnih.gov

This synthetic route provides a direct method to produce N,N-diallylpiperidinium chloride, a crucial monomer for the development of advanced polymer materials. mdpi.comacs.orgresearchgate.net

Reaction Parameters for the Synthesis of N,N-Diallylpiperidinium Chloride

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | Allyl Chloride |

| Solvent | Water |

| Temperature | 65 °C |

| Reaction Time | 48 hours |

| Product | N,N-Diallylpiperidinium Chloride |

| Yield | 62% |

| Purification Method | Precipitation in acetone, washing with diethyl ether |

Mechanistic Investigations of 1 Allylpiperidine Transformations

Exploration of Reaction Pathways in Palladium-Catalyzed Allylations

Palladium-catalyzed allylation is a powerful tool for C-C bond formation. In the context of piperidine (B6355638) synthesis, mechanistic studies have focused on the allylation of endocyclic 1-azaallyl anions, which are key intermediates in the formation of β-substituted piperidines. researchgate.netresearchgate.net Computational and experimental studies have been employed to distinguish between two primary competing mechanistic pathways: an inner-sphere and an outer-sphere mechanism. nih.govacs.org

These endocyclic 1-azaallyl anions can be generated in situ from precursors like 2-aryl-1-piperideines or through the palladium-catalyzed decarboxylation of six-membered endocyclic allyl enecarbamates. researchgate.netresearchgate.net Once formed, these nucleophilic species react with an electrophilic π-allyl palladium complex.

Computational studies reveal that the energy barriers for both the inner-sphere reductive elimination and the outer-sphere nucleophilic substitution are often very similar, making both pathways plausible. nih.govacs.org However, the choice of pathway has significant implications for stereoselectivity. The inner-sphere mechanism involves a more ordered transition state and is typically responsible for the enantiodiscriminating C-C bond-forming step in asymmetric variants of the reaction. nih.govacs.org In contrast, the outer-sphere pathway is generally less selective, and its competition with the inner-sphere route can result in moderate enantioselectivity in asymmetric reactions. nih.govacs.org

Table 1: Comparison of Mechanistic Pathways in Palladium-Catalyzed Allylation of 1-Azaallyl Anions

| Feature | Inner-Sphere Mechanism | Outer-Sphere Mechanism |

| Nucleophilic Attack | The nucleophile (1-azaallyl anion) is coordinated to the palladium center before C-C bond formation. | The nucleophile attacks the allyl ligand directly, without prior coordination to the palladium. |

| Key Step | Reductive Elimination | Nucleophilic Substitution |

| Stereoselectivity | Generally higher and more controlled; responsible for enantiodiscrimination. nih.govacs.org | Generally lower and less selective. nih.govacs.org |

| Energy Barrier | Often similar to the outer-sphere pathway, making it a competitive route. nih.gov | Often similar to the inner-sphere pathway, making it a competitive route. nih.gov |

Mechanistic Studies of Intramolecular Boron-Nitrogen Lewis Acid-Base Adduct Formation

The interaction between the Lewis basic nitrogen of 1-allylpiperidine and a Lewis acidic boron center can lead to the formation of stable intramolecular adducts. The mechanism of this transformation has been investigated through experimental and computational methods. A key example is the reaction of this compound with bis(pentafluorophenyl)borane, (C₆F₅)₂BH. nih.govpeeref.com

This reaction proceeds via hydroboration of the allyl double bond, followed by an intramolecular cyclization. The process results in a stable five-membered ring system containing a dative B-N bond. nih.govpeeref.com The formation of this intramolecular Lewis acid-base pair is driven by the favorable interaction between the electron-deficient boron and the electron-rich nitrogen atom.

Density Functional Theory (DFT) studies have been performed to rationalize the reaction mechanism and the stability of the resulting adducts. nih.govresearchgate.net The mechanism is distinct from reactions with sterically bulkier amines, where different ring systems may be formed. nih.gov The analysis of the electron density topology of these adducts provides insight into the nature of the B-N dative bond. nih.gov

Table 2: Intramolecular B-N Adduct Formation with this compound

| Reactant 1 | Reactant 2 | Product | Key Mechanistic Steps |

| This compound | Bis(pentafluorophenyl)borane [(C₆F₅)₂BH] | (C₆F₅)₂B(CH₂)₃N(CH₂)₅ | 1. Hydroboration of the allyl group. 2. Intramolecular coordination of the piperidine nitrogen to the boron center. 3. Formation of a five-membered ring with a dative B-N bond. nih.govpeeref.com |

Understanding Cyclopropanation Mechanisms Involving Unsaturated Amines

The allyl group of this compound is susceptible to cyclopropanation, a reaction that converts an alkene into a cyclopropane (B1198618) ring. The mechanism of this transformation typically involves the generation of a carbene or a carbenoid species that adds across the double bond. libretexts.orgmasterorganicchemistry.com

A common method for cyclopropanation is the Simmons-Smith reaction, which uses diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. purdue.edu In this process, a zinc carbenoid, often represented as ICH₂ZnI, is the active methylene-transfer agent. The reaction is believed to proceed through a concerted mechanism where the C-C bond formation occurs simultaneously with the breaking of the alkene π-bond, delivering the CH₂ group in a syn fashion. masterorganicchemistry.com This concerted pathway explains the high stereospecificity observed, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comorganic-chemistry.org

Other methods for generating carbenes for cyclopropanation include the photolysis or thermolysis of diazo compounds or the α-elimination of a hydrogen halide from a haloform using a strong base. masterorganicchemistry.com In all cases, the fundamental mechanistic step is the addition of the divalent carbon species to the π-system of the allyl group in this compound.

Table 3: Common Reagents and Intermediates in Cyclopropanation

| Reagent System | Active Intermediate | Mechanistic Feature |

| CH₂I₂ / Zn(Cu) | Zinc Carbenoid (e.g., ICH₂ZnI) | Concerted, stereospecific syn-addition. masterorganicchemistry.com |

| CHCl₃ / KOH | Dichlorocarbene (:CCl₂) | α-Elimination followed by addition to the alkene. |

| CH₂N₂ / light (hν) | Methylene (B1212753) Carbene (:CH₂) | Photolytic generation of a free carbene. |

Elucidation of Enzyme Cascade Mechanisms in Piperidine Biotransformation

Biocatalysis offers a sustainable and highly selective alternative for the synthesis of complex molecules like substituted piperidines. exeter.ac.uk Multi-enzyme cascades, where several enzymatic reactions are performed sequentially in a single pot, are particularly powerful. rsc.orgcsic.es A one-pot enzyme cascade has been developed for the synthesis of this compound itself. chemrxiv.org

This cascade begins with a linear diol, 1,5-pentanediol, and couples it with allylamine (B125299). The proposed mechanism involves a sequence of oxidation and reductive amination steps:

Oxidation: An alcohol oxidase (AcCO6) oxidizes the terminal diol to the corresponding dialdehyde (B1249045) (glutaraldehyde). chemrxiv.org

Imination: The aldehyde reacts with the primary amine (allylamine), likely forming a cyclic imine intermediate spontaneously in the aqueous medium.

Reduction: A reductive aminase (RedAm) or an imine reductase (IRED) then reduces the cyclic imine to the final product, this compound. rsc.orgchemrxiv.org

Cofactor recycling is essential for the efficiency of such cascades. In the reported synthesis of this compound, a glucose dehydrogenase (GDH) was initially used, but it was found to be active towards an intermediate, hindering the reaction. Replacing it with a different GDH from Thermoplasma acidophilum (TaGDH) was crucial for the successful formation of the target molecule. chemrxiv.org This highlights the importance of understanding the complete reaction network, including potential side reactions, when designing enzyme cascades.

Table 4: Key Steps in the Enzyme Cascade for this compound Synthesis

| Step | Transformation | Enzyme Class | Cofactor |

| 1 | 1,5-Pentanediol → Glutaraldehyde | Alcohol Oxidase (AcCO6) | O₂ |

| 2 | Glutaraldehyde + Allylamine → Cyclic Imine | Spontaneous | N/A |

| 3 | Cyclic Imine → this compound | Reductive Aminase (RedAm) | NADPH |

| 4 | NADP⁺ → NADPH | Glucose Dehydrogenase (TaGDH) | Glucose |

Radical Rebound and Hydrogen Atom Transfer Processes in Cyclization Reactions

Radical-mediated reactions provide a powerful method for constructing cyclic systems, including the piperidine ring. These reactions often proceed through a cascade involving radical formation, cyclization, and a termination step. nih.gov The mechanism for the synthesis of spirocyclic piperidines via radical hydroarylation illustrates these key processes. nih.gov

The reaction is typically initiated by a photoredox catalyst. The proposed mechanism follows these steps:

Radical Formation: An aryl halide precursor undergoes single-electron transfer (SET) from an excited-state photoredox catalyst, leading to the formation of an aryl radical. nih.gov

Cyclization: The aryl radical undergoes a regioselective intramolecular addition to an alkene tether, such as an allyl group. This 6-exo-trig cyclization forms the piperidine ring and generates a new alkyl radical intermediate. mdpi.com

Termination: The radical cascade is terminated through a Hydrogen Atom Transfer (HAT) event. A hydrogen donor in the reaction mixture (such as Hünig's base or another suitable agent) provides a hydrogen atom to the alkyl radical, yielding the final product and regenerating the catalyst. nih.gov

In some systems, a competitive process known as radical rebound can occur, where the radical intermediate reacts back with a catalyst-derived species instead of undergoing HAT. mdpi.com The balance between HAT and other termination pathways is crucial for reaction efficiency and product distribution.

Table 5: Mechanistic Steps in Radical Cyclization for Piperidine Synthesis

| Step | Process | Description |

| 1. Initiation | Single-Electron Transfer (SET) | A photoredox catalyst reduces an aryl halide precursor to generate an aryl radical. nih.gov |

| 2. Propagation | Radical Cyclization | The aryl radical adds intramolecularly to an alkene, forming the piperidine ring and a new radical center. nih.govmdpi.com |

| 3. Termination | Hydrogen Atom Transfer (HAT) | A hydrogen donor quenches the alkyl radical to form the final product. nih.gov |

Enamine Protonation Stereoselectivity in Piperidine Hydrogenation

The hydrogenation of enamines is a direct route to saturated tertiary amines, including substituted piperidines. d-nb.info When an enamine derived from a piperidine precursor is hydrogenated, the stereochemistry of the final product is often determined during the protonation of an intermediate.

The hydrogenation of an enamine can be catalyzed by transition metals like rhodium or platinum. d-nb.inforesearchgate.net The general mechanism involves the coordination of the enamine to the metal center, followed by the addition of hydrogen. However, the stereochemical outcome is critically dependent on how the enamine double bond is protonated.

In asymmetric hydrogenations, a chiral catalyst or a chiral Brønsted acid can control the facial selectivity of the proton delivery to the enamine, leading to an enantioenriched product. nih.govacs.org The enamine can be protonated to form an iminium ion, which is then reduced, or the process can be more concerted. The stereoselectivity arises from the energetically favored approach of the proton source to one of the two prochiral faces of the enamine double bond. This preference is dictated by steric interactions between the substrate, the catalyst, and any chiral ligands present. In some cases, isomerization of the enamine can occur prior to or during hydrogenation, which can also influence the final diastereomeric ratio. ru.nl

Table 6: Factors Influencing Stereoselectivity in Enamine Hydrogenation

| Factor | Influence on Mechanism |

| Chiral Catalyst/Ligand | Creates a chiral environment around the metal center, directing the hydrogenation to one face of the enamine. |

| Chiral Brønsted Acid | Can facilitate stereoselective protonation of the enamine intermediate. acs.org |

| Substrate Sterics | The steric bulk of substituents on the enamine can block one face, favoring attack from the less hindered side. |

| Reaction Conditions | Solvent, temperature, and pressure can affect catalyst activity and the equilibrium between different intermediates, influencing selectivity. |

| Ring Strain | Strain in cyclic enamines, such as those in a 6-membered ring, can influence reactivity and the stability of intermediates. d-nb.info |

Catalysis and Ligand Design in 1 Allylpiperidine Chemistry

Transition Metal Catalysis in N-Allylpiperidine Synthesis

A variety of transition metals are employed to catalyze the formation of N-allylpiperidines and related piperidine (B6355638) structures. These metals, each with unique reactivity, enable a range of synthetic strategies from direct N-allylation to complex cyclization and cross-coupling reactions.

Palladium catalysts are well-established for their efficacy in promoting N-allylation reactions. These systems typically involve the reaction of a piperidine derivative with an allylic substrate in the presence of a palladium complex. The choice of the allylating agent can significantly impact the reaction's success. While traditional allylating agents like allyl alcohol, diallyl ether, and allyl acetate (B1210297) often yield disappointing results in the N-allylation of sterically hindered piperidines, allylic carbonates have been found to be surprisingly effective. google.com The use of an allylic carbonate in a palladium-catalyzed reaction with a 2,2,6,6-tetraalkyl-piperidine derivative can lead to high yields and almost complete selectivity for the desired N-allyl product. google.com

The proposed catalytic cycle for palladium-catalyzed N-allylation generally proceeds through a Pd(0)/Pd(II) cycle. semanticscholar.org The palladium(0) catalyst reacts with the allylic substrate to form a π-allyl palladium(II) complex. Subsequent nucleophilic attack by the piperidine nitrogen on the allyl group leads to the formation of the N-allylpiperidine product and regenerates the palladium(0) catalyst. nih.gov

Table 1: Comparison of Allylating Agents in Palladium-Catalyzed N-Allylation of 4-substituted-2,2,6,6-tetraalkyl-piperidine

| Allylating Agent | Catalyst | Yield of N-allylpiperidine derivative | Reference |

| Allyl alcohol | Palladium catalyst | < 5% | google.com |

| Di-allyl ether | Palladium catalyst | < 5% | google.com |

| Allyl acetate | Palladium catalyst | < 5% | google.com |

| Allylic carbonate | Palladium catalyst | High yield, almost complete selectivity | google.com |

Ruthenium catalysts, particularly Grubbs-type catalysts, are instrumental in the synthesis of piperidine rings through ring-closing metathesis (RCM). semanticscholar.orgorganic-chemistry.orgwikipedia.org This reaction involves the intramolecular cyclization of a diallylamine (B93489) or a related diene substrate. semanticscholar.org The high functional group tolerance of modern ruthenium catalysts makes RCM a powerful tool for the synthesis of complex piperidine derivatives. organic-chemistry.orgharvard.edu The reaction proceeds through a metallacyclobutane intermediate, and the driving force is often the removal of a volatile alkene, such as ethylene, from the reaction mixture. organic-chemistry.orgwikipedia.org

The catalytic cycle of RCM involves the reaction of the ruthenium alkylidene catalyst with one of the terminal alkenes of the diene substrate to form a new alkylidene and a metallacyclobutane intermediate. organic-chemistry.org Subsequent intramolecular reaction with the second alkene leads to the formation of the cyclic product and regeneration of the ruthenium catalyst. wikipedia.org

Table 2: Ruthenium-Catalyzed Ring-Closing Metathesis for Piperidine Synthesis

| Catalyst Type | Substrate | Product | Key Feature | Reference |

| Grubbs Catalysts | Dialkenyl amines, amides, carbamates | Tetrahydropyridines | Efficient synthesis of six-membered nitrogen heterocycles | semanticscholar.org |

| Second Generation Grubbs Catalysts | Diene substrates | Cyclic alkenes | More versatile and tolerant of various functional groups | organic-chemistry.org |

Nickel-based catalysts have emerged as a cost-effective and reactive alternative to palladium and rhodium for the synthesis of piperidines. thieme-connect.com Nickel catalyzes a variety of reactions to form the piperidine ring, including reductive coupling, cycloaddition, and cross-coupling reactions. acs.orgnih.govthieme-connect.comnih.gov For instance, nickel-catalyzed enantioselective reductive cross-coupling of 3-chloro-2-piperidinones with sp²-hybridized organohalides provides access to enantioenriched 3-substituted δ-lactams, which can be further converted to chiral piperidines. acs.org Nickel-catalyzed intramolecular hydroalkenylation of 1,6-ene-dienes offers a regioselective method for preparing six-membered N-heterocycles. nih.gov

Nickel-catalyzed cycloaddition reactions, such as the [4+2] cycloaddition of azetidinones with alkynes, provide a route to substituted piperidines. thieme-connect.com Furthermore, nickel-catalyzed migratory cross-coupling reactions have been developed for the selective functionalization of C-H bonds, offering new strategies for the synthesis of complex piperidine structures. nih.gov

Cobalt(II) complexes are effective catalysts for radical cyclizations to form piperidine rings. nih.govnih.gov This method often involves the intramolecular cyclization of linear amino-aldehydes. nih.gov The reaction proceeds through radical intermediates, and the cobalt catalyst plays a key role in the generation and cyclization of these radicals. nih.gov A proposed mechanism involves the formation of a cobalt(III)-carbene radical intermediate, which then undergoes a 1,6-hydrogen atom transfer followed by radical-rebound ring closure to form the piperidine ring. nih.gov One challenge in these reactions can be the formation of linear alkene byproducts, which arise from a competitive 1,5-hydrogen-atom transfer. nih.govnih.gov

Table 3: Cobalt(II)-Catalyzed Radical Cyclization for Piperidine Synthesis

| Catalyst | Substrate | Product | Side Product | Mechanistic Feature | Reference |

| Cobalt(II) porphyrin complexes | Linear aldehydes | Piperidines | Linear alkenes | Formation of a cobalt(III)-carbene radical intermediate | nih.gov |

| Cobalt(II) catalyst | Linear amino-aldehydes | Piperidines | Linear alkene | Competitive process between radical rebound and 1,5-H-transfer | nih.gov |

Mercury(II) salts can mediate the cyclization of unsaturated amines to form piperidine derivatives. beilstein-journals.orgnih.gov These reactions typically involve the treatment of an aminoalkene with a mercury(II) salt, such as HgCl₂ or Hg(TFA)₂, followed by a reduction step, often with sodium borohydride. beilstein-journals.orgnih.gov The general mechanism involves the initial reaction of the alkene with the Hg(II) salt to form a mercurial carbonium ion. beilstein-journals.orgnih.gov Intramolecular attack by the nitrogen nucleophile then leads to the cyclized organomercury intermediate, which is subsequently demercurated to yield the piperidine product. beilstein-journals.orgnih.gov For example, the treatment of N-isopropyl-1-aminohex-4-ene with HgCl₂ followed by reduction yields a mixture of pyrrolidine (B122466) and piperidine derivatives. beilstein-journals.orgnih.gov

Chiral Ligand Development for Asymmetric Transformations

The development of chiral ligands is crucial for achieving enantioselectivity in the synthesis of piperidine derivatives. acs.orgnih.govnih.gov Chiral phosphine (B1218219) ligands are widely used in transition-metal-catalyzed asymmetric reactions due to their stable structure and the ability to create a chiral environment around the metal center. acs.org These ligands can be broadly classified into those with asymmetric carbon atoms or backbone chirality and P-chiral phosphine ligands with a stereogenic center on the phosphorus atom itself.

In the context of piperidine synthesis, chiral phosphine ligands have been successfully employed in rhodium-catalyzed asymmetric double hydroboration of pyridines and nickel-catalyzed enantioselective reductive cross-coupling reactions. acs.orgacs.org For instance, a screening of various chiral phosphine ligands in the Rh-catalyzed asymmetric double hydroboration of pyridines identified ligands that provided chiral piperidine precursors with good enantioselectivity. acs.org Similarly, chiral Bilm ligands enabled the nickel-catalyzed enantioselective reductive cross-coupling to access enantioenriched piperidines. acs.org The design and synthesis of new and more effective chiral ligands remain an active area of research to expand the scope and efficiency of asymmetric transformations leading to chiral piperidine-containing molecules. nih.govnih.gov

Metal-Ligand Cooperation Phenomena in Catalytic Cycles

Metal-ligand cooperation (MLC) is a fundamental concept in catalysis where both the metal center and the ligand are actively involved in the bond activation process. nih.gov This is in contrast to traditional catalysis where ligands often act as spectators, only influencing the metal's electronic and steric properties. nih.gov In MLC, the ligand can undergo reversible chemical transformations during the catalytic cycle, working in synergy with the metal to facilitate challenging bond cleavages and formations. researchgate.net

This cooperative approach is particularly relevant in reactions involving the activation of small molecules and in multi-electron transformations. rsc.org For example, complexes with cooperating amido ligands have been shown to catalyze the hydrogenation of unsaturated substrates. researchgate.net The synergistic participation of redox-active ligands can enable 3d-metals to perform multi-electron catalysis, which is typically the domain of heavier and more expensive 4d and 5d-metals. rsc.org

In the context of piperidine synthesis, MLC can play a crucial role in catalytic cycles. For instance, in the reduction of CO₂ to CO, a bioinspired binickel catalyst demonstrates the importance of metal-ligand cooperation, where one nickel site activates CO₂ and the other, in conjunction with the ligand, facilitates the cleavage of the C-O bond. nih.gov While not directly involving piperidine synthesis, this example highlights the potential of designing catalytic systems with cooperating ligands for complex transformations. The development of catalysts based on MLC principles offers a promising avenue for creating more efficient and selective methods for the synthesis and functionalization of N-heterocycles like 1-allylpiperidine.

Organophotoredox Catalysis in Allylation Reactions

Organophotoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing organic dyes as photocatalysts to mediate a variety of chemical transformations through single-electron transfer processes. beilstein-journals.orgrsc.org This approach offers a more sustainable alternative to transition metal-based photocatalysis, as organic photocatalysts are generally less toxic and more environmentally benign. rsc.org

In the context of allylation reactions relevant to the synthesis of compounds like this compound, organophotoredox catalysis can facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. For example, the alkylation of unfunctionalized allylic sp³ C-H bonds with Michael acceptors can be achieved using blue LEDs and acridinium (B8443388) salt photocatalysts, avoiding the need for strong bases. beilstein-journals.org

The general mechanism of organophotoredox catalysis involves the photoexcitation of the organic dye, followed by either a reductive or oxidative quenching cycle. In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor, generating a potent reductant that can then activate the substrate. beilstein-journals.org This methodology has been applied to the highly diastereoselective α-amino C-H arylation of densely functionalized piperidines. nih.govnih.gov In these reactions, an iridium-based photoredox catalyst is often used, but the principles can be extended to organocatalysts. The reaction proceeds through the formation of an α-amino radical, which then couples with an aryl partner. nih.gov Subsequent epimerization can lead to the thermodynamically most stable diastereomer. nih.govresearchgate.net

The ability to perform late-stage functionalization on complex molecules, including those with piperidine scaffolds, highlights the synthetic utility of photoredox catalysis. nih.gov The development of organophotoredox-catalyzed allylation reactions represents a promising strategy for the efficient and selective synthesis of this compound and its derivatives.

Brønsted Acid Catalysis in N-Heterocycle Synthesis

Brønsted acid catalysis is a fundamental and powerful strategy for the synthesis of N-heterocycles, including piperidines. acs.org This approach utilizes the proton-donating ability of the acid to activate substrates and facilitate cyclization reactions. The synthesis of pyrrolidines and piperidines can be achieved through the Brønsted acid-catalyzed intramolecular hydroamination of protected alkenylamines. acs.org Acids such as triflic acid or sulfuric acid have been shown to be effective catalysts for these transformations, leading to the formation of five- and six-membered rings in excellent yields. acs.org

The catalytic activity is dependent on the pKa of the acid, with those having a pKa ≤ 10 being sufficiently acidic to catalyze the cyclization. acs.org This method avoids the need for transition metal catalysts, offering a simpler and often more economical synthetic route. acs.org

Recent advancements have seen the development of cascade processes initiated by Brønsted acids. For instance, a cascade involving the in situ formation of acyclic tertiary enamides followed by an intramolecular Michael reaction has been developed for the synthesis of functionalized cyclic tertiary enamides. acs.org This strategy allows for the construction of diverse and biologically relevant nitrogen-containing heterocyclic compounds in a concise and diastereocontrolled manner. acs.org

Furthermore, the combination of Brønsted acids with other catalytic systems, such as N-heterocyclic carbenes (NHCs), has opened up new avenues in cooperative catalysis. beilstein-journals.org This dual catalytic approach enables the stereoselective synthesis of functionalized heterocyclic scaffolds. Additionally, a palladium and Brønsted acid co-catalyzed redox-neutral intramolecular N-allylation of indoles and pyrroles with alkynes has been reported for the synthesis of N-fused heterocycles. rsc.org The chemoselective C-H functionalization of unprotected N-heterocycles at the C3-position can also be achieved using Brønsted acid-catalyzed reactions with aryl/aryl diazoalkanes under mild conditions. researchgate.net

Advanced Spectroscopic Characterization of 1 Allylpiperidine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of protons (¹H) and carbon-13 (¹³C) atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The signals in the spectrum correspond to the various protons in the molecule. The complex multiplet for the vinyl proton (H-2') between δ 5.86 ppm is characteristic of the allyl group, showing coupling to the terminal vinyl protons and the allylic methylene (B1212753) protons. The terminal vinyl protons (H-3') appear as a multiplet between δ 5.19–5.11 ppm. The protons on the piperidine (B6355638) ring and its substituent are observed in the upfield region of the spectrum. libretexts.org

Table 1: ¹H NMR Spectroscopic Data for (R)-(1-Allylpiperidin-2-yl)methanol in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity / Coupling Constant (J) in Hz | Assignment |

|---|---|---|

| 5.86 | dddd, J = 17.6, 10.2, 7.6, 5.5 | H-2' (vinyl CH) |

| 5.19 – 5.11 | m | H-3' (vinyl CH₂) |

| 3.77 | dd, J = 10.8, 4.2 | H-7a (CH₂OH) |

| 3.49 – 3.37 | m | H-7b (CH₂OH), H-1'a (allyl CH₂) |

| 2.99 | dd, J = 14.1, 7.6 | H-1'b (allyl CH₂) |

| 2.96 – 2.90 | m | H-6eq |

| 2.61 | bs | OH |

| 2.39 – 2.32 | m | H-2 |

| 2.27 – 2.18 | m | H-6ax |

| 1.75 – 1.66 | m | H-3eq |

| 1.66 – 1.51 | m | H-3ax, H-4, H-5 |

| 1.46 – 1.36 | m | H-4 |

| 1.35 – 1.25 | m | H-5 |

Data sourced from a study on the synthesis of polycyclic pyrazolines. libretexts.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, which often allows for the resolution of every unique carbon atom. oregonstate.edu

Analysis of 1-allylpiperidine analogues, such as (±)-Methyl this compound-2-carboxylate, reveals characteristic signals. hud.ac.uk The carbons of the allyl group typically appear with the internal vinyl carbon (C-2') around δ 135-140 ppm and the terminal vinyl carbon (C-3') around δ 115-120 ppm. The allylic carbon (C-1') attached to the nitrogen is found further downfield. The piperidine ring carbons (C-2 to C-6) resonate in the range of δ 20-60 ppm. oregonstate.eduhud.ac.uk

Table 2: ¹³C NMR Spectroscopic Data for Selected this compound Analogues

| Compound | Carbon Atom | Chemical Shift (δ) (ppm) |

|---|---|---|

| (±)-Methyl this compound-2-carboxylate | Vinyl C | 135.9 |

| Vinyl CH₂ | 117.2 | |

| Piperidine Ring Cs | 21.9, 25.9, 28.9, 52.8, 57.0, 62.7 | |

| Carbonyl C | 174.1 | |

| Methyl C | 51.5 |

Data interpreted from research on cascade aryne-capture/rearrangement reactions. hud.ac.uk

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis. acdlabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromatographyonline.com A sample mixture is first vaporized and separated into its individual components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized, fragmented, and detected. libretexts.org The resulting mass spectrum provides a "fingerprint" for each compound based on its fragmentation pattern. nih.gov

For this compound, GC-MS analysis reveals a characteristic fragmentation pattern. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (125.21 g/mol ). figshare.com A common fragmentation pathway for N-alkyl amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this would lead to the loss of an ethyl group from the piperidine ring, resulting in a stable iminium ion fragment.

The most abundant fragment ion (base peak) observed in the mass spectrum of this compound is at m/z 98. figshare.com This corresponds to the loss of the allyl group (C₃H₅, mass = 41) or a related rearrangement. Another significant peak is found at m/z 41, which corresponds to the allyl cation [C₃H₅]⁺. figshare.com

Table 3: Key GC-MS Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Interpretation |

|---|---|

| 125 | Molecular Ion (M⁺) |

| 98 | Base Peak; [M - C₂H₃]⁺ or related fragment |

| 41 | Allyl cation [C₃H₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center via PubChem. figshare.com

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Structural Elucidation

In single-crystal X-ray diffraction, a beam of X-rays is directed at a single, well-ordered crystal. The resulting diffraction pattern is used to construct a three-dimensional model of the electron density within the crystal, from which the positions of the individual atoms can be determined.

While specific single-crystal X-ray diffraction data for this compound was not found in the consulted literature, studies on various piperidine derivatives provide valuable insights into the likely solid-state conformation. Research on substituted piperidine compounds consistently shows that the six-membered piperidine ring predominantly adopts a chair conformation, as this minimizes steric and torsional strain. hud.ac.ukfigshare.com

For example, the crystal structure of 2-[4(E)-2,6-bis-(4-chloro-phenyl)-3-ethyl-piperidin-4-yl-idene]acetamide reveals a chair conformation for the piperidine ring. hud.ac.uk Similarly, studies on other derivatives like N-morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-one and its isopropyl analogue show that the piperidine heterocycle can adopt either a twist-boat or a chair conformation, depending on the substituents. These findings suggest that this compound in the solid state would also likely feature a piperidine ring in a stable chair conformation, with the N-allyl group occupying either an axial or equatorial position, depending on crystal packing forces.

Computational Chemistry in the Study of 1 Allylpiperidine Systems

Density Functional Theory (DFT) Calculations for Reaction Energetics and Mechanisms

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. wikipedia.org It is instrumental in rationalizing reaction mechanisms and understanding the energetics involved.

In the context of 1-allylpiperidine, DFT studies have been employed to elucidate the mechanisms of its reactions. For instance, in the reaction of this compound with (C₆F₅)₂BH, DFT calculations were performed to understand the different reaction pathways that lead to the formation of various products. researchgate.netnih.gov These calculations help in determining the transition states and intermediates, providing a detailed picture of the reaction's progress. researchgate.netnih.gov

DFT methods, often combined with dispersion corrections (like DFT-D3), have been benchmarked for their accuracy in calculating reaction energies. peerj.com The inclusion of such corrections generally improves the accuracy of the results. peerj.com For example, studies have shown that functionals like BLYP, when corrected for dispersion, provide more accurate energy values. peerj.com The choice of basis set, such as the correlation consistent basis sets (e.g., cc-pVQZ), is also crucial for obtaining precise results in DFT calculations. mdpi.com

Table 1: Example of DFT Application in Reaction Mechanism Studies

| Reactants | Products | Computational Method | Key Findings |

|---|---|---|---|

| This compound, (C₆F₅)₂BH | (C₆F₅)₂B(CH₂)₃N(CH₂)₅ | DFT | Rationalized the formation of a five-membered ring system with an intramolecular B-N bond. nih.gov |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. wikipedia.orgnih.gov These simulations allow researchers to observe how molecules interact with each other and their environment, providing insights into processes like ligand binding, conformational changes, and solvation. nih.govnih.gov

While specific MD simulation studies focusing solely on this compound are not extensively documented in the provided results, the principles of MD can be applied to understand its behavior. For example, MD simulations could be used to study the interaction of this compound with biological targets or to investigate its aggregation behavior in different solvents. The simulations would involve defining a force field, which describes the potential energy of the system, and then solving Newton's equations of motion to track the trajectory of each atom. wikipedia.org

The setup of an MD simulation requires careful consideration of factors like system size, simulation time, and boundary conditions to ensure the results are meaningful. wikipedia.orgnih.gov Analysis of the simulation trajectories can provide information on various properties, including:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation. dovepress.com

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule. dovepress.com

Radial Distribution Function (RDF): To characterize the local structure around the molecule. dovepress.com

Solvent Accessible Surface Area (SASA): To measure the exposure of the molecule to the solvent. dovepress.com

Quantum Chemical Methods for Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the electronic structure of molecules, which in turn governs their chemical properties and reactivity. wikipedia.orgrsc.org These methods solve the Schrödinger equation (or its relativistic counterpart) to determine the electronic wavefunction and energy of a system. wikipedia.org

For this compound, quantum chemical calculations can provide valuable information about its electronic properties. These methods can be used to calculate:

Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

Electron Density Distribution: Revealing regions of high and low electron density, which can indicate sites susceptible to electrophilic or nucleophilic attack.

NBO Analysis: Natural Bond Orbital analysis can provide insights into the bonding and hybridization within the molecule. nih.gov

Various quantum chemical methods exist, ranging from semi-empirical methods to more accurate ab initio methods like Hartree-Fock and coupled cluster theory. peerj.comwikipedia.org Density Functional Theory (DFT) is a particularly popular quantum chemical method due to its balance of accuracy and computational cost. wikipedia.org

Application of Artificial Intelligence and Machine Learning in Reaction Prediction

In the context of reactions involving allylic compounds, ML models have been developed to predict reaction performance, such as yield and selectivity. nih.gov These models often use descriptors derived from quantum chemical calculations, such as those from DFT, to represent the electronic and steric properties of the reactants. nih.gov For example, a descriptor called SubA has been developed to capture essential atomic and molecular level information for predicting the outcomes of Ir-catalyzed allylic substitution reactions. nih.gov

While direct applications of AI/ML to predict reactions of this compound are not detailed in the search results, the existing frameworks could be adapted for this purpose. An ML model could be trained on a dataset of reactions involving this compound and similar amines to predict the products of new reactions, potentially accelerating the discovery of novel synthetic routes. arxiv.org

Table 2: Machine Learning in Chemical Reaction Prediction

| ML Application | Key Features | Potential for this compound |

|---|---|---|

| Reaction Outcome Prediction | Uses neural networks and large reaction databases to predict major products. nih.gov | Could predict products of this compound reactions with various reagents. |

| Yield Prediction | Employs deep learning models to estimate reaction yields. chemrxiv.org | Could optimize reaction conditions for syntheses involving this compound. |

Electron Density Topology Analysis

The topological analysis of the electron density, based on the Quantum Theory of Atoms in Molecules (QTAIM), provides a rigorous way to define chemical concepts like atoms, bonds, and molecular structure from the electron density distribution. gla.ac.uk This method analyzes the critical points (CPs) in the electron density scalar field, where the gradient of the density is zero. gla.ac.uk

In a study involving a reaction product of this compound, the bonding situation was analyzed using electron density topology. researchgate.netnih.gov This analysis was used to describe the nature of a delocalized borane-enamine adduct. nih.gov The properties at the bond critical points (BCPs), such as the electron density (ρb), its Laplacian (∇²ρb), and the ellipticity (εb), provide quantitative information about the strength and nature of the chemical bonds. uniovi.es

The analysis of the spin density topology can also be performed to understand magnetic properties and the distribution of unpaired electrons in radical species. unimi.it This involves identifying the critical points in the spin density and analyzing the spin polarization. unimi.it

Synthetic Applications and Versatility of 1 Allylpiperidine As a Building Block

Utilization in the Synthesis of Natural Products

The structural framework of 1-allylpiperidine is embedded within numerous biologically active natural products. Consequently, it serves as a crucial starting material or key intermediate in the total synthesis of these complex molecules. Its utility is particularly evident in the synthesis of various alkaloid families, where the piperidine (B6355638) ring constitutes a core structural element.

Alkaloid Synthesis (e.g., (+)-Pelletierine, (−)-Lasubine II, (+)-Cermizine C)

This compound and its derivatives are instrumental in the asymmetric synthesis of several piperidine alkaloids. For instance, (S)-2-allyl-N-Boc-piperidine has been utilized as a versatile building block for the total syntheses of (+)-pelletierine, (−)-lasubine II, and (+)-cermizine C. acs.org This approach highlights the efficiency of using a common chiral intermediate to access a range of natural products. The synthesis of these alkaloids often involves strategic manipulations of the allyl group and the piperidine ring to construct the target-specific functionalities and stereocenters.

A catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine has also been developed, leading to highly enantioselective syntheses of various 2-substituted piperidines. nih.gov This method has been successfully applied to the synthesis of (S)-(+)-pelletierine and the formal synthesis of (−)-lasubine II and (+)-cermizine C. nih.gov The key to this approach is the ability to control the stereochemistry at the C-2 position of the piperidine ring, which is crucial for the biological activity of the final alkaloid.

The synthesis of (±)-lasubine II has also been achieved through a three-component allylation reaction, which efficiently assembles the core structure of the alkaloid. nih.gov While this particular synthesis does not start directly with this compound, it underscores the importance of allylation reactions in constructing the piperidine core of lasubine II. nih.gov

| Alkaloid | Key Synthetic Strategy Involving Allylpiperidine Moiety | Reference |

| (+)-Pelletierine | Utilization of (S)-2-allyl-N-Boc-piperidine as a versatile building block. | acs.org |

| (−)-Lasubine II | Formal synthesis from catalytically resolved 2-lithio-N-Boc-piperidine and total synthesis from (S)-2-allyl-N-Boc-piperidine. | acs.orgnih.gov |

| (+)-Cermizine C | Formal synthesis from catalytically resolved 2-lithio-N-Boc-piperidine and total synthesis from (S)-2-allyl-N-Boc-piperidine. | acs.orgnih.gov |

Histrionicotoxin (B1235042) Alkaloid Total Synthesis

The histrionicotoxins are a family of neurotoxic alkaloids characterized by a unique 1-azaspiro[5.5]undecane skeleton. researchgate.net The total synthesis of these complex natural products represents a significant challenge in organic chemistry. Several synthetic strategies have been developed to construct the core spirocyclic system of histrionicotoxins. nih.govrsc.org

One approach involves a mercuric triflate (Hg(OTf)2)-catalyzed cycloisomerization of a linear amino ynone substrate to directly form the 1-azaspiro[5.5]undecane skeleton. researchgate.net This methodology has been successfully applied to the total and formal syntheses of histrionicotoxin-235A and histrionicotoxin-283A. researchgate.net While not directly employing pre-formed this compound, this strategy highlights the formation of a related spiro-piperidine system.

Another key strategy in the synthesis of histrionicotoxins involves the diastereoselective construction of the 1-azaspiro[5.5]undecane skeleton via a radical translocation-cyclization reaction. nih.gov This method allows for precise control over the stereochemistry of the final product. The synthesis of histrionicotoxin alkaloids often involves the creation of the characteristic azaspirocyclic core, a structural motif that can be conceptually related to the cyclization of functionalized piperidine derivatives. researchgate.net

Construction of Spirocyclic Scaffolds

The ability of this compound and its derivatives to participate in cyclization reactions makes it a valuable precursor for the synthesis of spirocyclic compounds, which are three-dimensional structures containing two rings connected by a single common atom. These scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space.

Azaspirocycle Synthesis via this compound Intermediates

Azaspirocycles, spirocyclic compounds containing a nitrogen atom in one or both rings, are prevalent in many natural products and pharmaceutically active molecules. nih.gov Intermediates derived from this compound are key in the construction of these complex structures. For example, the synthesis of azaspiro[4.5]decanes has been achieved from D-xylose, where a key step involves the addition of allylmagnesium bromide to a cyclic imine to generate a 2,2-diallyl- or 2-allylpiperidine (B15248492) derivative. researchgate.net Subsequent ring-closing metathesis of this intermediate furnishes the desired azaspirocyclic framework. researchgate.net

Furthermore, the formation of 6-azaspirocycles has been accomplished through a semipinacol rearrangement of piperidine-based allylic cyclobutanols. ubc.ca This reaction leads to highly functionalized azaspirocyclopentanones, demonstrating the utility of piperidine derivatives in constructing complex spirocyclic systems. ubc.ca The development of modular routes to synthesize 1-azaspiro[3.3]heptanes, which can act as mimics of the piperidine ring found in many drugs, further highlights the importance of azaspirocycles in medicinal chemistry. acs.org

Preparation of Functionalized Quaternary Ammonium (B1175870) Compounds for Material Science

The nitrogen atom of this compound can be readily quaternized to form quaternary ammonium compounds (QACs). These positively charged molecules have found widespread applications in material science, particularly for their antimicrobial properties and their ability to modify surface characteristics. nih.gov

The incorporation of quaternary ammonium functionalities into polymers is a prominent strategy for creating antimicrobial biomaterials. nih.gov This can be achieved either by the quaternization of a pre-existing polymer or by the direct polymerization of monomers containing quaternary ammonium groups. nih.gov Functionalized polysilsesquioxane films containing quaternary ammonium groups, for instance, have been prepared and show promise as antifogging coatings with enhanced scratch resistance. rsc.org

Dendrimers functionalized with quaternary ammonium groups derived from structures like poly(propylene imine) have been shown to be potent biocides. nih.gov The antimicrobial activity of these materials is influenced by the dendrimer size and the length of the hydrophobic chains on the quaternary ammonium group. nih.gov Similarly, carbon nanotubes functionalized with quaternary ammonium groups have been incorporated into hydrogels to create materials that can support cell growth and differentiation, demonstrating their potential in tissue engineering. researchgate.net Anion-exchange membranes for water electrolysis have also been developed using polymers functionalized with cyclic quaternary ammonium groups, including piperidinium (B107235) moieties, to enhance conductivity and stability. mdpi.com

Role in the Synthesis of Quinazoline (B50416) Derivatives

Quinazoline and its derivatives are a class of heterocyclic compounds that exhibit a broad range of pharmacological activities, including anticancer, antihypertensive, and antimicrobial effects. nih.govopenmedicinalchemistryjournal.com The synthesis of quinazoline derivatives often involves the condensation of various building blocks.

While direct use of this compound in the core synthesis of the quinazoline ring system is not the most common approach, piperidine derivatives, in general, are frequently incorporated as substituents on the quinazoline scaffold to modulate the biological activity of the resulting compounds. For example, novel quinazolinone-benzyl piperidine derivatives have been synthesized and evaluated as potential anticancer agents. nih.gov In these syntheses, a pre-formed piperidine-containing fragment is typically coupled to the quinazoline core.

Various synthetic methodologies have been developed for the construction of the quinazoline ring system itself, including one-pot multi-component reactions and metal-catalyzed cyclizations. rsc.orgorganic-chemistry.orgujpronline.com The functionalization of these core structures with piperidine-containing side chains allows for the exploration of structure-activity relationships and the optimization of therapeutic properties.

Derivatization for Pharmacological Scaffold Development

This compound serves as a versatile building block in medicinal chemistry, primarily due to the presence of the piperidine ring, a structural motif found in numerous pharmaceuticals and biologically active alkaloids. researchgate.netencyclopedia.pubnih.gov The derivatization of this compound allows for the creation of diverse molecular scaffolds, enabling the exploration of new therapeutic agents. ontosight.ai The piperidine nucleus is a key component in the design of drugs targeting a wide array of conditions, including cancer, infectious diseases, and central nervous system (CNS) disorders. researchgate.netencyclopedia.pub By modifying the this compound structure, chemists can synthesize novel compounds with potentially enhanced pharmacological properties, making it a valuable starting material for drug discovery programs. ontosight.aienamine.net

Precursors for Anti-mycobacterial Agents (e.g., Allyl Piperidine-1-carbodithioate)

Further research highlighted its key findings:

Direct Inhibition: Allyl piperidine-1-carbodithioate was shown to be one of the most effective compounds among those studied for inhibiting M. smegmatis. researchgate.netclinmedkaz.org

Synergistic Effects: The compound enhances the activity of established anti-tuberculosis drugs like isoniazid (B1672263) and rifampicin (B610482), particularly against biofilm-encapsulated mycobacterial cells. researchgate.netclinmedkaz.org

Activity Against Dormant Cells: It has demonstrated effectiveness against dormant mycobacterial cells, which are notoriously difficult to eradicate with conventional treatments. researchgate.net

Low Cytotoxicity: The compound exhibited low cytotoxicity in studies, suggesting a favorable profile for potential therapeutic use. researchgate.netclinmedkaz.org

Table 1: Research Findings on the Anti-mycobacterial Activity of Allyl Piperidine-1-carbodithioate

| Research Focus | Finding | Source(s) |

|---|---|---|

| Growth Inhibition | Showed significant inhibitory activity against Mycobacterium smegmatis. | researchgate.netclinmedkaz.org |

| Drug Synergy | Augmented the activity of isoniazid and rifampicin. | researchgate.netclinmedkaz.org |

| Biofilm Activity | Exhibited anti-biofilm properties at sub-lethal doses. | researchgate.net |

| Dormant Cell Activity | Found to be effective against dormant mycobacterial cells. | researchgate.net |

Intermediates for Piperidine-Based Drugs

The piperidine heterocycle is a fundamental scaffold in modern pharmacology, present in over twenty classes of pharmaceuticals. encyclopedia.pubnih.gov Its derivatives are integral to drugs developed as analgesics, antipsychotics, antihistamines, and anticancer agents, among others. encyclopedia.pubwikipedia.org this compound, by virtue of its structure, is a valuable intermediate for synthesizing more complex piperidine-based drugs. ontosight.aismolecule.com The allyl group provides a reactive site for further chemical modifications, while the piperidine ring serves as the core pharmacophore. ontosight.ai

The versatility of the piperidine ring in drug design stems from its ability to be substituted to create compounds with diverse biological activities. researchgate.netnih.gov The synthesis of novel piperidine derivatives is a major focus in medicinal chemistry to develop new therapeutic agents. nih.gov As a readily available piperidine derivative, this compound can be used in various synthetic pathways to construct these more complex molecules. ontosight.aismolecule.com The piperidine structure is found in numerous FDA-approved drugs, highlighting its importance and the value of intermediates like this compound in pharmaceutical development. enamine.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Allyl piperidine-1-carbodithioate |

| Isoniazid |

| Rifampicin |

Green Chemistry Approaches in 1 Allylpiperidine Synthesis

Sustainable Production from Bio-renewable Feedstocks

A key principle of green chemistry is the use of renewable rather than depleting raw materials. acs.org The piperidine (B6355638) ring, the core of 1-allylpiperidine, is traditionally derived from the hydrogenation of pyridine (B92270), which is based on fossil resources. organic-chemistry.orgresearchgate.net A greener alternative involves synthesizing piperidine from biomass. organic-chemistry.org

A significant advancement in sustainable piperidine production is its synthesis from tetrahydrofurfurylamine (B43090) (THFAM), a compound derivable from biomass. organic-chemistry.org Research has demonstrated a novel, one-pot approach for the hydrogenolysis of THFAM to piperidine. organic-chemistry.orgresearchgate.net

This process involves the selective cleavage of the C–O bond in THFAM, followed by intramolecular amination. organic-chemistry.org A highly efficient and stable catalyst for this reaction is a silica-supported rhodium-rhenium oxide (Rh–ReOₓ/SiO₂) catalyst. organic-chemistry.orgresearchgate.net The reaction proceeds in water, a green solvent, under moderate conditions. organic-chemistry.org The synergistic effect between the rhodium nanoparticles and the rhenium oxide species is crucial for the effective cleavage of the C–O bond. organic-chemistry.orgresearchgate.net This method represents a significant step towards the green production of piperidine and its derivatives from renewable biomass resources. organic-chemistry.org

Detailed research findings have shown that this catalytic system can achieve a high yield of piperidine. The process first involves the hydrogenolysis of THFAM to form 5-amino-1-pentanol (B144490) (APO) as an intermediate, which then undergoes intramolecular amination to yield piperidine. researchgate.net

| Catalyst | Solvent | Temperature | H₂ Pressure | Piperidine Yield | Key Finding |

|---|---|---|---|---|---|

| Rh–ReOₓ/SiO₂ | Water | 200 °C | 2.0 MPa | 91.5% | Demonstrates a highly efficient and stable one-pot synthesis from a bio-renewable feedstock. |

Solvent-Free and Aqueous Media Reactions

The use of hazardous organic solvents is a major concern in chemical synthesis. researchgate.netresearchgate.net Green chemistry promotes the use of safer alternatives like water or, ideally, the elimination of solvents altogether. researchgate.netrsc.org

Recent research has focused on performing the N-allylation of piperidine in aqueous media or under solvent-free conditions. An iridium-catalyzed N-allylation of amines with allyl alcohols has been successfully demonstrated in water. organic-chemistry.orgresearchgate.net This method is notable because the reaction's selectivity can be controlled by adjusting the pH of the aqueous medium, allowing for the synthesis of either N-allylic or N-alkylated products in high yields. organic-chemistry.org

Solvent-free approaches have also been developed. One method involves the direct use of allylic alcohols with amines in the presence of deep eutectic solvents (DESs) as sustainable, metal-free promoters. csic.esgoogle.com These reactions can proceed under very mild conditions, including at room temperature, which is a significant improvement over methods requiring high temperatures. csic.esgoogle.com Another solvent-free option involves using an excess of an allylic carbonate to act as both the allylating agent and the solvent in a palladium-catalyzed reaction. sioc-journal.cn

| Method | Allyl Source | Catalyst/Promoter | Solvent/Medium | Key Advantage | Reference |

|---|---|---|---|---|---|

| Aqueous N-Allylation | Allyl Alcohol | Iridium Complex | Water | Environmentally benign solvent; pH-controlled selectivity. | organic-chemistry.org |

| Solvent-Free N-Allylation | Allyl Alcohol | Deep Eutectic Solvent (DES) | Solvent-Free | Metal-free, mild conditions (room temp), sustainable promoter. | csic.esgoogle.com |

| Solvent-Free N-Allylation | Allylic Carbonate | Palladium Catalyst | Solvent-Free (excess reagent) | Avoids organic solvents by using the reagent as the medium. | sioc-journal.cn |

Development of Environmentally Benign Catalytic Systems

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and lower energy consumption using only small amounts of catalysts instead of stoichiometric reagents. google.com For the N-allylation of piperidine, several environmentally benign catalytic systems have been developed.

These systems often employ the "borrowing hydrogen" or "hydrogen autotransfer" principle. researchgate.netodu.edu In this process, a catalyst, typically based on a transition metal such as ruthenium, iridium, or palladium, temporarily "borrows" hydrogen from an alcohol (e.g., allyl alcohol) to form an aldehyde intermediate. researchgate.netodu.edu This aldehyde then condenses with the amine (piperidine) to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-allylated amine. odu.edu The only byproduct of this elegant, atom-economical process is water. researchgate.net

Other benign systems include:

Iridium Catalysts in Water : As mentioned previously, iridium complexes can effectively catalyze the N-allylation of amines with allylic alcohols in water, offering a green alternative to traditional organic solvents. organic-chemistry.orgresearchgate.net